2-[(oxan-4-yl)methoxy]-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
[2-(oxan-4-ylmethoxy)pyridin-4-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c19-18(20,21)15-2-7-23(8-3-15)17(24)14-1-6-22-16(11-14)26-12-13-4-9-25-10-5-13/h1,6,11,13,15H,2-5,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMURXFHUVTOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=NC=C2)OCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(oxan-4-yl)methoxy]-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antihistaminic Activity :
- The compound is noted for its potential as an antagonist of the H3 histamine receptor. This receptor plays a crucial role in regulating neurotransmitter release in the brain, making it a target for treating conditions such as narcolepsy and cognitive disorders. Studies have shown that compounds with similar structures exhibit significant binding affinity to H3 receptors, suggesting that this compound may also possess similar properties .
-
CNS Disorders :
- Research indicates that derivatives of pyridine compounds can influence central nervous system (CNS) activity. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. This characteristic is vital for developing treatments for neurological disorders such as anxiety and depression .
- Antiviral Properties :
Case Studies
- Study on H3 Receptor Antagonism : A study conducted on various pyridine derivatives demonstrated their ability to inhibit the H3 receptor effectively. The specific compound was synthesized and tested for its binding affinity, showing promising results that warrant further exploration in vivo .
- Antiviral Activity Assessment : In vitro testing revealed that compounds similar to 2-[(oxan-4-yl)methoxy]-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine exhibited moderate antiviral effects, indicating potential as a therapeutic agent against viral infections .
Data Table: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action of 2-[(oxan-4-yl)methoxy]-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Features
*Estimated based on analogous structures.
Key Observations:
- Substituent Flexibility : The oxan-4-ylmethoxy group in the target compound is distinct from oxadiazole-linked oxan-4-yl groups in , which may alter metabolic stability.
- Trifluoromethyl Impact : The trifluoromethyl group on the piperidine ring (target) contrasts with fluoromethyl in , where increased hydrophobicity and electron-withdrawing effects could enhance receptor binding.
- Piperidine vs. Piperazine : Piperazine-based analogs (e.g., ) exhibit different basicity and conformational flexibility compared to the piperidine in the target compound.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Physicochemical Properties
*Predicted using computational tools (e.g., SwissADME).
Key Findings:
Biological Activity
The compound 2-[(oxan-4-yl)methoxy]-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is a complex organic molecule characterized by a unique arrangement of functional groups, including a pyridine ring, an oxane ring, and a piperidine moiety. The trifluoromethyl group significantly enhances its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 357.37 g/mol. The presence of the trifluoromethyl group increases the compound's electrophilicity, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H22F3N3O |
| Molecular Weight | 357.37 g/mol |
| Structural Features | Pyridine ring, oxane ring, piperidine moiety |
| Notable Functional Groups | Trifluoromethyl |
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antibacterial Activity : The piperidine core is associated with antibacterial properties. Compounds containing similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease. For instance, related compounds have demonstrated strong inhibitory activity against AChE with IC50 values ranging from 1.13 µM to 6.28 µM .
- Anticancer Potential : Similar derivatives have been evaluated for their anticancer properties, particularly their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of compounds with piperidine structures, several derivatives exhibited significant activity against various bacterial strains. For example, compounds similar to our target compound showed IC50 values indicating strong inhibition against Bacillus subtilis.
Case Study 2: Enzyme Inhibition
A series of synthesized piperidine derivatives were tested for AChE inhibition, yielding promising results with several compounds achieving IC50 values less than 5 µM. This suggests that modifications in the molecular structure can enhance enzyme inhibitory activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions between This compound and various biological targets. These studies suggest that the trifluoromethyl group plays a crucial role in enhancing binding affinity through hydrogen bonding and other interactions with amino acid residues in target proteins .
Q & A
Q. What are optimized synthetic routes for 2-[(oxan-4-yl)methoxy]-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling a pyridine derivative with a piperidine-carbonyl intermediate. Key steps include:
- Nucleophilic substitution for introducing the oxan-4-ylmethoxy group (e.g., using NaOH in dichloromethane as a base, similar to methods in ).
- Carbonyl activation via carbodiimide coupling (e.g., EDC/HOBt) to attach the 4-(trifluoromethyl)piperidine moiety, analogous to protocols in .
Critical Factors:
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Oxan-4-ylmethoxy introduction | NaOH, DCM, 0°C → RT | 68% | 99% | |
| Piperidine-carbonyl coupling | EDC, HOBt, DMF, RT | 72% | 95% |
Q. How can researchers validate the structural integrity of this compound, and what analytical contradictions might arise?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect signals for the pyridine ring (δ 8.2–8.5 ppm), oxan-4-ylmethoxy (δ 3.4–3.8 ppm), and trifluoromethyl group (singlet at δ 1.2 ppm). Contradictions may arise if residual solvents (e.g., DCM) obscure peaks .
- ¹³C NMR: Confirm the carbonyl (δ 165–170 ppm) and CF₃ (δ 125 ppm, q, J = 288 Hz).
- Mass Spectrometry: High-resolution MS (HRMS) should match the exact mass (C₁₉H₂₂F₃N₂O₃: calc. 399.1534). Discrepancies >5 ppm suggest impurities .
Troubleshooting:
- Contradiction: Inconsistent melting points (e.g., 123–124°C vs. 127°C) may indicate polymorphic forms or solvent retention .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the bioactivity of this compound, particularly in CNS or antiviral targets?
Methodological Answer:
- Key Moieties:
- SAR Studies:
Q. Table 2: Bioactivity Data from Analogous Compounds
| Modification | Target (IC₅₀) | Selectivity (vs. off-target) | Reference |
|---|---|---|---|
| CF₃ → CH₃ | CCR5 (12 nM) | 50-fold vs. M1 receptor | |
| Oxane → Cyclohexane | AChE (8 nM) | 800-fold vs. BuChE |
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction:
- LogP: Target 2–4 for balanced solubility/permeability (current LogP ~3.5).
- Metabolic Sites: CYP3A4-mediated oxidation of the piperidine ring (use deuterium labeling to block, as in ).
- Docking Studies:
Software Tools:
Q. What strategies resolve contradictions in spectral data or bioactivity between synthetic batches?
Methodological Answer:
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- Stability Studies:
- pH 1–3 (simulated gastric fluid): Degradation via hydrolysis of the piperidine-carbamate bond (t₁/₂ = 2 h).
- pH 7.4 (physiological): Stable for >24 h .
- Experimental Design:
- Use buffered solutions (PBS, pH 7.4) for in vitro assays.
- For oral administration studies, employ enteric coatings to prevent gastric degradation .
Q. What synthetic methodologies enable isotopic labeling (e.g., ¹⁸F, ²H) for pharmacokinetic or imaging studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
